

In-Depth Technical Guide: TCS 2314 - Molecular Structure and Properties

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Compound of Interest

Compound Name: TCS 2314

Cat. No.: B1681249

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **TCS 2314**, a potent and selective antagonist of the integrin very late antigen-4 (VLA-4). This document consolidates key information on its molecular structure, physicochemical properties, mechanism of action, and relevant experimental protocols, designed to support research and development efforts in inflammation, immunology, and related fields.

Core Molecular and Chemical Properties

TCS 2314 is a small molecule inhibitor that has been characterized for its high affinity and selectivity for VLA-4.^{[1][2]} Its fundamental properties are summarized in the table below, providing a quick reference for experimental design and execution.

Property	Value	References
Molecular Formula	C28H34N4O6	
Molecular Weight	522.59 g/mol	
IUPAC Name	1-[[[(3S)-4-[2-[4-[[[(2-Methylphenyl)amino]carbonyl]amino]phenyl]acetyl]-3-morpholinyl]carbonyl]-4-piperidinediacetic acid	
CAS Number	317353-73-4	
Purity	≥98% (HPLC)	
IC50	4.4 nM	
Solubility	Soluble to 100 mM in DMSO and to 50 mM in ethanol	
Storage	Store at room temperature. For stock solutions, store at -20°C or -80°C.	

Mechanism of Action: VLA-4 Antagonism

TCS 2314 exerts its biological effects by acting as a competitive antagonist of the VLA-4 integrin, also known as $\alpha 4 \beta 1$. VLA-4 is a key adhesion molecule expressed on the surface of various leukocytes, including lymphocytes, monocytes, and eosinophils. It plays a critical role in mediating the adhesion of these cells to the vascular endothelium and their subsequent migration into tissues during inflammatory responses. The primary ligand for VLA-4 on endothelial cells is the vascular cell adhesion molecule-1 (VCAM-1).

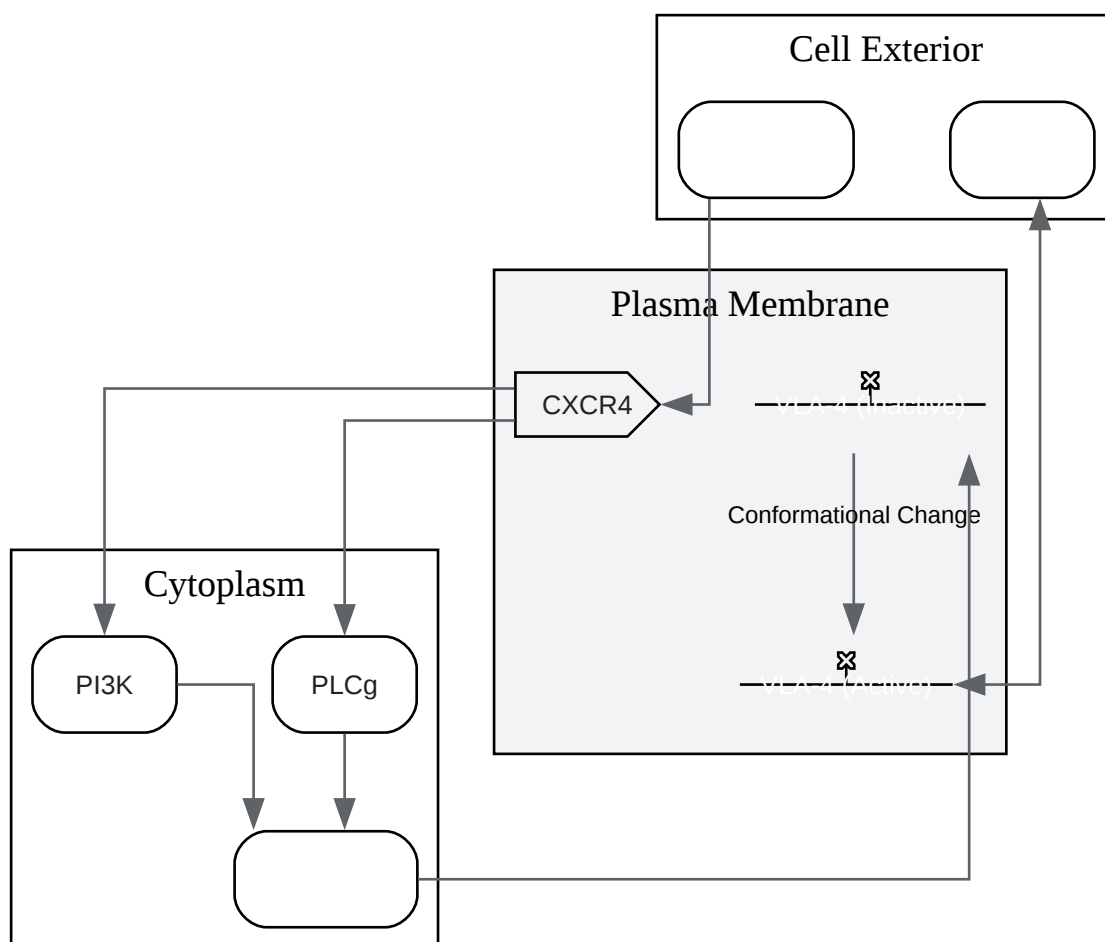
By binding to VLA-4, **TCS 2314** effectively blocks the interaction between VLA-4 and VCAM-1. This inhibition of cell adhesion prevents the transmigration of inflammatory cells across the blood vessel wall into sites of inflammation, thereby attenuating the inflammatory cascade.

VLA-4 Signaling Pathways

The function of VLA-4 is regulated by complex intracellular signaling pathways, broadly categorized as "inside-out" and "outside-in" signaling. **TCS 2314**, by blocking the ligand-binding site, primarily interferes with the consequences of "outside-in" signaling and the initial adhesion step that precedes it.

Inside-Out Signaling: VLA-4 Activation

"Inside-out" signaling pathways originate from other cellular receptors and converge on VLA-4 to increase its affinity for its ligands. This process is crucial for the rapid activation of leukocyte adhesion in response to inflammatory cues. Key initiating receptors include chemokine receptors (e.g., CXCR4) and, in B-cells, the B-cell receptor (BCR). The binding of chemokines or antigens to their respective receptors triggers a downstream cascade involving various kinases and adaptor proteins, often converging on PI3K and PLC γ . This ultimately leads to a conformational change in VLA-4, shifting it to a high-affinity state.

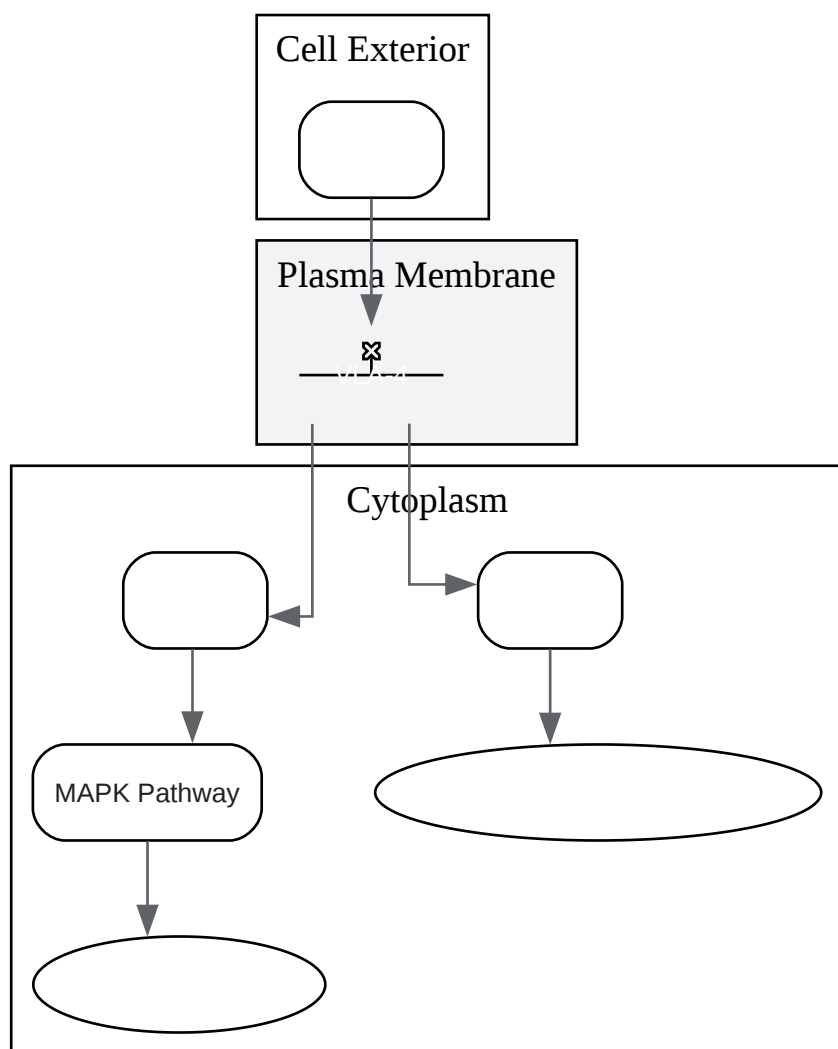


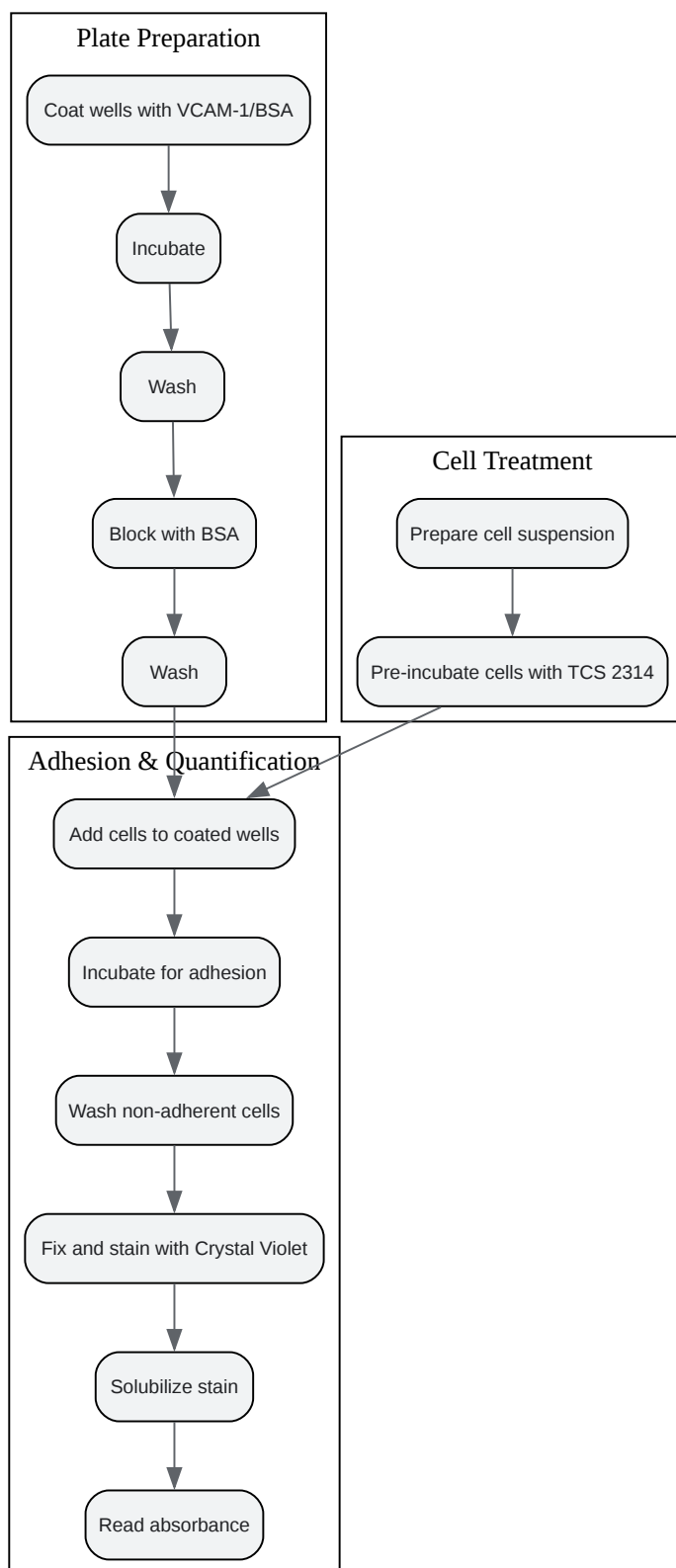
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VLA-4 "Inside-Out" Signaling Pathway

Outside-In Signaling

Upon binding of VLA-4 to its ligand VCAM-1, "outside-in" signaling is initiated. This process involves the clustering of integrins and the recruitment of various signaling and cytoskeletal proteins to the cytoplasmic tail of the integrin. This cascade can lead to a variety of cellular responses, including cell spreading, migration, proliferation, and gene expression changes. Key downstream effectors include Focal Adhesion Kinase (FAK) and paxillin, which are involved in cytoskeletal reorganization and cell motility. The mitogen-activated protein kinase (MAPK) pathway can also be activated downstream of VLA-4 engagement.





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References

- 1. abmole.com [abmole.com]
- 2. bocsci.com [bocsci.com]
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